

Photometric titration of copper (II) with EDTA procedure

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Compound of Interest

Compound Name: *Copper ethylenediaminetetraacetate*
CAS No.: *54453-03-1*
Cat. No.: *B14173182*

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Abstract & Core Principle

This guide details the photometric titration of Copper(II) with EDTA, a method superior to visual titration for pharmaceutical and industrial applications requiring high precision, traceability, and automation. Unlike visual endpoints, which are subjective and prone to operator error (especially with the subtle color shifts of copper complexes), photometric detection utilizes a specific wavelength to monitor the ligand-exchange equilibrium objectively.

The Mechanism: The method relies on the competition between the titrant (EDTA) and a colorimetric indicator (e.g., PAN or Murexide) for the Copper(II) ion.^{[1][2]}

Because the formation constant (

) of Cu-EDTA (

) is significantly higher than that of the Cu-Indicator complex, EDTA quantitatively displaces the indicator near the equivalence point, causing a sharp, measurable change in absorbance.

Instrumentation & Reagents

Optical Sensor Configuration

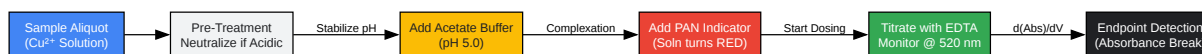
- Sensor: Photometric sensor (Optrode/Phototrode).[3]
- Wavelength: 520 nm (optimal for PAN indicator) or 620 nm (for Murexide).[3]
- Path Length: 10 mm (standard immersion probe).[3]
- Stirring: Overhead propeller stirrer (prevents vortex bubbles from interfering with the optical path).

Reagents & Preparation

- Titrant: EDTA (Disodium Ethylenediaminetetraacetate), 0.1 M or 0.01 M depending on analyte concentration.[3]
 - Standardization: Must be standardized against High Purity Copper Foil (99.99%+) to ensure traceability.
- Buffer System: Acetate Buffer (pH 5.0).
 - Preparation: Dissolve 116 g ammonium acetate in 500 mL water; adjust pH to 5.0 with glacial acetic acid; dilute to 1 L.
 - Why Acetate? Unlike ammonia buffers, acetate is non-volatile (stable pH) and prevents the precipitation of copper hydroxides without forming interfering ammine complexes that absorb strongly in the blue region.
- Indicator: PAN (1-(2-Pyridylazo)-2-naphthol).[3]
 - Preparation: 0.1% (w/v) in Ethanol.[3]
 - Characteristics: Forms a deep red/violet complex with Cu(II) at pH 5.[3] Free indicator is yellow.

Experimental Protocol

Workflow Diagram



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Figure 1: Step-by-step workflow for the photometric titration of Copper(II).

Step-by-Step Procedure

- **Sample Transfer:** Pipette an aliquot of the sample containing 10–50 mg of Copper(II) into a 150 mL titration beaker.
- **Dilution:** Add deionized water to reach a total volume of ~50 mL (ensure the sensor optical window is fully submerged).
- **Buffering:** Add 5.0 mL of Acetate Buffer (pH 5).
 - **Critical Check:** Verify pH is between 4.5 and 5.^[4]5. Outside this range, the PAN indicator transition is sluggish.
- **Solvent Addition:** Add 20 mL of Ethanol.
 - **Reasoning:** PAN and its complexes are sparingly soluble in water. Ethanol ensures the indicator remains in solution and prevents signal noise from precipitate scattering.
- **Indicator:** Add 0.5 mL of PAN indicator. The solution turns Deep Red/Violet (Cu-PAN complex).
- **Titration:**
 - Insert the photometric sensor (520 nm).
 - Titrate with 0.1 M EDTA at a moderate rate (e.g., 2 mL/min initially, slowing to 0.1 mL/min near endpoint).

- Observation: The absorbance at 520 nm will remain high (Red complex) and then drop steeply as EDTA strips Cu from PAN, leaving the Yellow free indicator.
- Termination: Continue titrating 1–2 mL past the inflection point to define the post-equivalence baseline.

Data Analysis & Calculation

Interpreting the Titration Curve

Unlike potentiometric titration (S-shape), photometric titration often yields segmental linear curves.^{[5][6]}

- Pre-equivalence: Absorbance is high and relatively flat (dominated by Cu-PAN).^[3]
- Equivalence Region: Sharp decrease in absorbance.^[3]
- Post-equivalence: Absorbance stabilizes at a low value (Free PAN + colorless Cu-EDTA).^[3]
- Evaluation: The endpoint is defined by the intersection of the linear regression lines of the slope and the post-equivalence plateau. This minimizes errors from equilibrium "rounding" near the exact equivalence point.

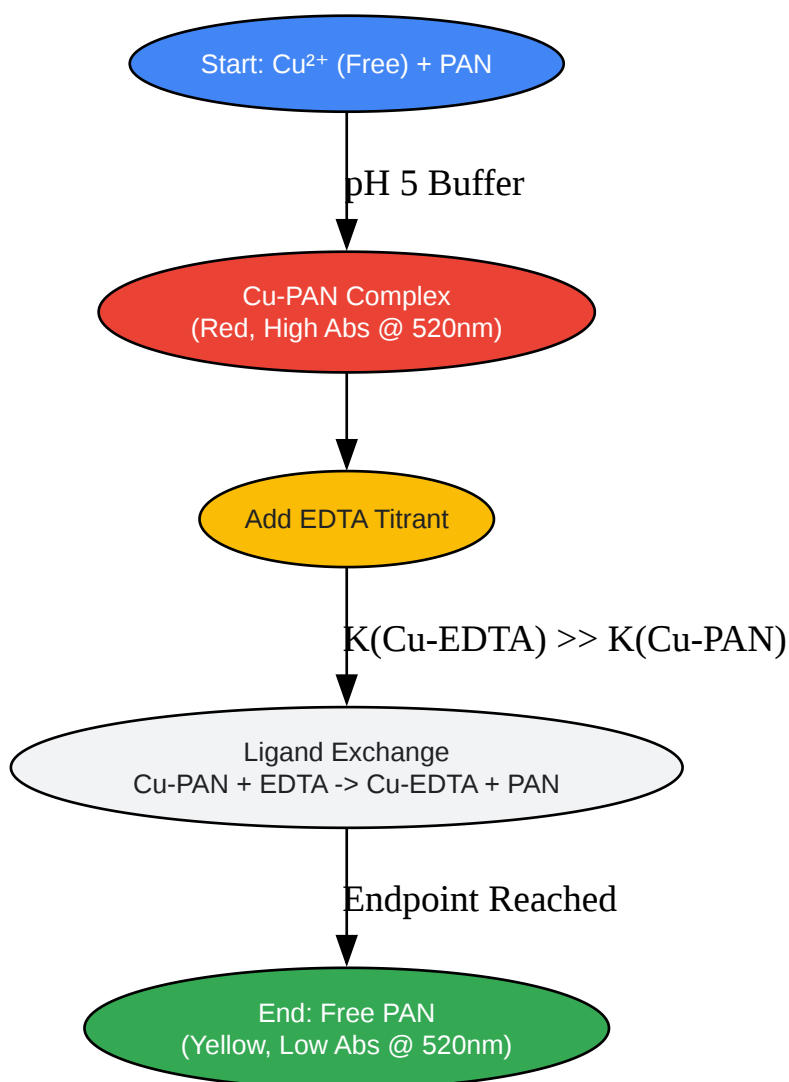
Calculation Formula

^[3]

Parameter	Description
	Volume of EDTA at endpoint (mL)
	Molar concentration of EDTA (mol/L)
	Molecular Weight of Copper (63.546 g/mol)
	Mass of sample (g)

Mechanistic Logic & Troubleshooting

Reaction Logic Diagram



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Figure 2: Ligand exchange mechanism driving the photometric signal change.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
No Endpoint Detected	pH incorrect (too low/high).	Adjust buffer. PAN requires pH 4–6.
Precipitate Formation	Cu concentration too high or insufficient solvent.[3]	Dilute sample or increase Ethanol volume.
Noisy Signal	Air bubbles on sensor window. [3]	Adjust stirring speed; tilt sensor slightly.
Sluggish Color Change	Blocked kinetics.[3]	Heat solution slightly (to 40°C) or check for interfering heavy metals (Ni, Zn).[3]

References

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